molecular formula C7H12ClNO2 B13511882 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride CAS No. 2792200-64-5

2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride

Cat. No.: B13511882
CAS No.: 2792200-64-5
M. Wt: 177.63 g/mol
InChI Key: KURPEWYOGKZQCG-UHFFFAOYSA-N
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Description

2-Azabicyclo[311]heptane-4-carboxylicacidhydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This transformation is typically carried out under mild conditions using reducing agents such as lithium aluminum hydride . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and ability to handle a broad array of substrates .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it can act as an agonist on orexin 2 receptors, which are involved in the regulation of sleep and wakefulness . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting physicochemical properties, which make it valuable for various applications in research and industry.

Biological Activity

2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride (CAS No. 2792200-64-5) is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyDetails
Molecular Formula C₇H₁₂ClNO₂
Molecular Weight 177.63 g/mol
IUPAC Name 2-azabicyclo[3.1.1]heptane-4-carboxylic acid; hydrochloride
InChI Key KURPEWYOGKZQCG-UHFFFAOYSA-N

2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride has been identified as an agonist for orexin 2 receptors, which play a crucial role in regulating sleep and wakefulness. This interaction suggests potential applications in the treatment of sleep disorders and other conditions related to orexin signaling .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Neuroprotective Effects : Studies have shown that it can protect neuronal cells from apoptosis, suggesting a potential role in neurodegenerative diseases .
  • Anxiolytic Properties : Animal models indicate that it may reduce anxiety-like behaviors, making it a candidate for further development as an anxiolytic agent .
  • Antinociceptive Activity : The compound has demonstrated pain-relieving effects in various preclinical models, indicating potential utility in pain management therapies .

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride, researchers found significant reductions in neuronal cell death when exposed to neurotoxic agents. The compound was shown to modulate apoptotic pathways, enhancing cell survival .

Study 2: Anxiolytic Activity

A separate investigation assessed the anxiolytic effects of the compound using the elevated plus maze test in rodents. Results indicated that administration of the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels .

Study 3: Antinociceptive Properties

The antinociceptive effects were evaluated using formalin-induced pain models. The compound exhibited dose-dependent analgesic effects, with significant reductions in pain responses compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride, it is beneficial to compare it with structurally related compounds:

CompoundBiological Activity
2-Azabicyclo[2.2.1]heptane Moderate neuroprotective effects
3-Azabicyclo[3.1.1]heptane Limited anxiolytic properties

The distinct structural features of 2-Azabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride contribute to its enhanced biological activity compared to these related compounds.

Properties

CAS No.

2792200-64-5

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-8-5-1-4(6)2-5;/h4-6,8H,1-3H2,(H,9,10);1H

InChI Key

KURPEWYOGKZQCG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2C(=O)O.Cl

Origin of Product

United States

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